Porsone
Description
Classification and Structural Characteristics of Cyclic Diarylheptanoids
Diarylheptanoids are a family of plant secondary metabolites defined by a core structure consisting of two aromatic rings linked by a seven-carbon chain. nih.govwikipedia.org This class of compounds can be broadly categorized into linear and cyclic forms. nih.govwikipedia.org Porson falls under the cyclic diarylheptanoid subclass. medchemexpress.commedchemexpress.com Cyclic diarylheptanoids are further differentiated based on how the two phenyl rings are connected, typically through meta,meta-bridged biphenyl (B1667301) linkages, forming structures known as [7.0]metacyclophanes. nih.govfrontiersin.org
Porson has the molecular formula C₂₂H₂₆O₆ and a molecular weight of 386.4 g/mol . nih.govbiocrick.com Its structure includes hydroxyl and methoxy (B1213986) groups attached to the biphenyl system and the heptane (B126788) chain. nih.gov The chemical structure of Porson, as a cyclic diarylheptanoid, is based on a central seven-carbon chain connecting two substituted benzene (B151609) rings, which are also linked to form a cyclic system. nih.govwikipedia.org
Key chemical properties of Porson include its appearance as a powder and its solubility in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. biocrick.com
A summary of Porson's chemical properties is presented in Table 1:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₆ | nih.govbiocrick.com |
| Molecular Weight | 386.4 g/mol | nih.govbiocrick.com |
| CAS Number | 56222-03-8 | nih.govbiocrick.com |
| PubChem CID | 85180765 | nih.govbiocrick.com |
| Appearance | Powder | biocrick.com |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |
| Classification | Phenols, Monophenols, Natural Products, Plants Phenols, Myricaceae Monophenols | medchemexpress.commedchemexpress.combiocrick.com |
Historical Context of Porson's Discovery and Initial Characterization
Porson was first isolated from the plant Myrica gale L. nih.gov The initial isolation was reported by Anthonsen et al. nih.govmdpi.com However, the structure initially proposed for Porson was later revised approximately 20 years after its initial discovery by Nagai et al. nih.govmdpi.com This revision highlights the iterative process of structural elucidation in natural product chemistry, where initial findings are refined with advancements in analytical techniques.
Porson has also been isolated from other Myrica species, including the roots of Myrica nana and the bark and twigs of Myrica javanica. medchemexpress.commedchemexpress.comtandfonline.comresearchgate.net The isolation of Porson from different plant sources within the Myricaceae family underscores its presence as a natural constituent in these species. medchemexpress.commedchemexpress.comwikipedia.org
Research findings related to Porson often involve its isolation alongside other cyclic diarylheptanoids from the same plant sources. For instance, studies on Myrica javanica reported the isolation of myricanol (B191915), myricanone (B154751), and porson. tandfonline.comresearchgate.net Similarly, investigations into Myrica nana have led to the isolation of Porson and other related cyclic diarylheptanoids. medchemexpress.commedchemexpress.comresearchgate.net
Detailed research findings on Porson include its characterization using spectroscopic methods to confirm its structure. researchgate.net Studies have also explored the activities of isolated compounds, including Porson, although specific detailed findings on Porson's research are often presented in the context of comparative studies with other isolated compounds from the same source. biocrick.comtandfonline.com For example, in one study, Porson exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rvin vitro with an MIC value of 40 μg/mL. biocrick.commdpi.com
Table 2 summarizes some sources and associated findings related to Porson:
| Source Plant | Part Isolated From | Associated Compounds Isolated | Noted Findings (Excluding Dosage/Safety) | Source |
| Myrica gale L. | Not specified | Related heptanoids | Initial isolation and structure revision | nih.govmdpi.com |
| Myrica nana | Roots | Myricananins, 12-hydroxymyricanone, alnusonol, myricatomentogenin, actinidione | Isolated alongside other cyclic diarylheptanoids | medchemexpress.commedchemexpress.comresearchgate.net |
| Myrica javanica | Bark and twigs | Myricanol, Myricanone | Isolated alongside other cyclic diarylheptanoids | tandfonline.comresearchgate.net |
| Myrica adenophora | Roots | 5-Deoxymyricanone, 12-hydroxymyricanone, (-)-myricanol, (+)-galeon | Exhibited anti-tubercular activity in vitro (MIC 40 μg/mL) | biocrick.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56222-03-8 |
|---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3,8-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-18(24)19(25)11-13-8-9-17(23)15(10-13)16(12-14)21(27-2)22(20)28-3/h8-10,12,19,23,25H,4-7,11H2,1-3H3 |
InChI Key |
IFQDEGDKLBEYHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)OC)OC |
Appearance |
Powder |
Origin of Product |
United States |
Phytochemical Isolation and Occurrence of Porson
Botanical Sources of Porson
Porson has been reported in several plant species, with specific plant parts serving as sources for its isolation.
Isolation from Myrica nana Roots
Porson has been isolated from the roots of Myrica nana. Research has identified Porson (listed as compound 5) along with other cyclic diarylheptanoids, such as myricananone and myricananadiol, from this source. tcsedsystem.edumedchemexpress.com The structures of these compounds were determined using spectroscopic methods, including 1D- and 2D-NMR and HR-ESI-MS analyses. tcsedsystem.edu
Presence in Myrica gale var. tomentosa Stems
The stems of Myrica gale var. tomentosa have also been found to contain Porson. jst.go.jp In a study focusing on this plant variety, Porson was isolated alongside other compounds, including myricanone (B154751), gallic acid, and new diarylheptanoids. jst.go.jp The structure of Porson from this source was also reinvestigated in this study, leading to a revised proposed structure: 12-hydroxy-5-O-methylmyricanone. jst.go.jp Myrica gale, also known as bog myrtle or sweet gale, is a deciduous shrub found in wet, boggy ground in various regions, including Europe and North America. treesforlife.org.uk
Reporting in Morella rubra
Porson has been reported in Morella rubra. nih.govencyclopedia.pub Morella rubra, also known as Chinese bayberry, is a species taxonomically close to the genus Myrica. researchgate.net Previous phytochemical studies have indicated that species within the Myrica genus, and by extension Morella, are rich in diarylheptanoids, among other compound classes. researchgate.netmdpi.com
Methodological Approaches for Porson Extraction and Purification
The isolation of Porson from its botanical sources typically involves a combination of extraction and purification techniques aimed at separating the target compound from the complex plant matrix.
Solvent Extraction and Chromatographic Fractionation Strategies
Solvent extraction is a fundamental step in the isolation of natural products like Porson. This technique utilizes the differential solubilities of compounds in various solvents to selectively extract them from the plant material. organomation.comresearchgate.net Common solvents used in natural product extraction include methanol, ethanol, and ethyl acetate, among others. researchgate.netrsc.org The choice of solvent depends on the polarity of the target compound and the plant matrix. organomation.com
Following extraction, chromatographic fractionation strategies are employed to purify Porson. Chromatography is a powerful separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase. rsc.org Various chromatographic methods can be utilized, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). rsc.orgjocpr.com These techniques separate compounds based on properties such as polarity, size, or affinity, allowing for the isolation of Porson from other co-extracted substances. rsc.org Detailed research findings often involve the use of spectroscopic methods like NMR and MS to monitor the fractionation process and confirm the identity and purity of isolated compounds. tcsedsystem.edu
Elucidation and Reassignment of Porson S Molecular Structure
Early Structural Hypotheses and Supporting Spectroscopic Data
Initial investigations into the structure of Porson, first isolated by Anthonsen et al. mdpi.com, would have relied on the spectroscopic techniques available at the time. These early studies likely employed techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to gain preliminary information about the functional groups and chromophores present in the molecule. While specific details of the early spectroscopic data for Porson are not extensively detailed in the immediately available search results, such initial analyses typically provide clues regarding the presence of hydroxyl groups, carbonyls, aromatic rings, and conjugated systems, which are characteristic features of diarylheptanoids. Based on these initial data and potentially comparisons with known related compounds, an early structural hypothesis for Porson would have been proposed.
Advanced Spectroscopic Analyses for Definitive Structural Characterization
To move beyond initial hypotheses and definitively establish the complete molecular architecture of Porson, more advanced spectroscopic techniques were crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in modern structure elucidation, providing detailed information about the carbon-hydrogen framework, connectivity, and molecular formula anu.edu.aunptel.ac.inrssl.commdpi.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity
NMR spectroscopy, particularly 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, and HMBC), plays a pivotal role in mapping the carbon skeleton and determining the connectivity of protons and carbons within a molecule nptel.ac.inrssl.comresearchgate.netrsc.orgstanford.eduacs.orgyoutube.com. Analysis of ¹H NMR spectra provides information on the types of protons, their chemical environments (chemical shifts), their relative numbers (integration), and their coupling interactions with neighboring protons (splitting patterns), which helps in constructing fragments of the molecule acs.orgyoutube.com. ¹³C NMR spectroscopy reveals the different types of carbon atoms present and their chemical environments nptel.ac.inacs.org.
Advanced 2D NMR experiments provide crucial connectivity information. COSY (Correlation Spectroscopy) reveals coupled protons, indicating adjacent hydrogens. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and between different structural fragments researchgate.net. The reinvestigation and revision of Porson's structure heavily relied on a detailed analysis of these NMR data to accurately determine the arrangement of its carbon and hydrogen atoms mdpi.com.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns
Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation patterns nptel.ac.inmdpi.com. High-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the calculation of the precise molecular formula mdpi.com. Analysis of the fragmentation pattern in MS/MS experiments (tandem mass spectrometry) involves breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios mdpi.com. These fragmentation pathways are characteristic of specific functional groups and structural arrangements, providing valuable clues for piecing together the molecule's structure. For Porson, MS data would have been used to confirm the molecular formula and support the structural assignments derived from NMR spectroscopy. PubChem lists the molecular formula for Porson as C₂₂H₂₆O₆ with a molecular weight of 386.4 g/mol nih.govnih.gov.
Reinvestigation and Revision of Porson's Chemical Architecture
Despite initial structural proposals, further in-depth spectroscopic analysis, particularly advanced NMR techniques, led to a reinvestigation and ultimately a revision of Porson's previously assigned chemical structure mdpi.com. This highlights the iterative nature of structure elucidation and the importance of rigorous spectroscopic analysis.
Comparative Analysis with Co-occurring Diarylheptanoids (e.g., Myricanone)
Porson is a diarylheptanoid that co-occurs with other related compounds in Myrica and Morella species, such as Myricanone (B154751) jst.go.jpbiocrick.comwikidata.orgnih.govresearchgate.net. Comparative spectroscopic analysis with these co-occurring compounds, whose structures were often better established, would have been instrumental in the structural revision of Porson biocrick.comwikidata.org. By comparing the NMR and MS data of Porson with that of Myricanone (C₂₁H₂₄O₅) wikidata.orgnih.govinvivochem.cnuni.luwikipedia.org, researchers could identify key differences in the spectroscopic signals that corresponded to variations in functional groups or their positions. For instance, the difference in molecular formula between Porson (C₂₂H₂₆O₆) nih.govnih.gov and Myricanone (C₂₁H₂₄O₅) wikidata.orgnih.govinvivochem.cnuni.luwikipedia.org suggests an additional carbon, two hydrogens, and one oxygen atom in Porson. The revised structure, 12-Hydroxy-5-O-methylmyricanone, accounts for these differences, incorporating an additional hydroxyl group and a methyl ether moiety compared to Myricanone. This comparative analysis, supported by detailed spectroscopic evidence, solidified the revised structural assignment for Porson.
Absolute Stereochemical Assignment through Spectroscopic and Chiral Methods (if applicable from literature)
Porson, a cyclic diarylheptanoid isolated from natural sources such as Myrica nana and Myrica gale, possesses a complex structure that includes chiral centers and potentially axial chirality due to the biphenyl (B1667301) linkage. medchemexpress.commdpi.com The determination of the absolute stereochemistry of such compounds is crucial for understanding their biological activities and physicochemical properties. Spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, and chiral methods, including X-ray crystallography, are commonly employed for this purpose in natural product chemistry. mdpi.comwikipedia.orgnih.govresearchgate.netyoutube.comyoutube.comquora.comgoogle.comgoogle.comaps.org
Studies on related diarylheptanoids have successfully utilized these methods to assign absolute configurations. For instance, the absolute configuration of alnusdiol, a structurally similar compound, was determined through a combination of X-ray crystallography and CD analysis. mdpi.com Similarly, the absolute configuration at a specific chiral center (C-11) in myricanol (B191915), another related molecule, was established via X-ray crystallographic analysis of a derivative. mdpi.com These examples highlight the applicability of spectroscopic and chiral methodologies to this class of natural products.
Chemical Synthesis and Derivatization of Porson and Analogues
Synthetic Strategies for Cyclic Diarylheptanoid Cores Relevant to Porson
The construction of the cyclic diarylheptanoid core, a defining feature of Porson and related compounds like Myricanone (B154751) and Myricanol (B191915), often relies on intramolecular cyclization reactions. These strategies aim to bridge the two aryl rings via the heptane (B126788) chain, forming the characteristic macrocycle.
Intramolecular Cyclization Methodologies (e.g., S_NAr Reaction for Macrocycle Formation)
Intramolecular cyclization reactions are key steps in the synthesis of cyclic diarylheptanoids. One such methodology involves the intramolecular nucleophilic aromatic substitution (S_NAr) reaction. This approach has been explored for the formation of diaryl ether macrocycles, a structural motif found in some cyclic diarylheptanoids, although the core of Porson features a biaryl linkage. Studies have demonstrated the use of chiral quaternary ammonium (B1175870) hydroxides as bases to achieve enantiomerically enriched cyclophanes via intramolecular S_NAr reactions of linear diarylheptanoids capes.gov.br. This highlights the potential of S_NAr-based strategies for constructing cyclic systems relevant to diarylheptanoids, with possibilities for controlling stereochemistry. Solid-support synthesis using S_NAr methodology has also been reported for the creation of macrocycles of varying sizes jst.go.jp.
Organometallic Catalysis in Diarylheptanoid Construction (e.g., Ullmann Reaction, Suzuki-Miyaura Coupling)
Organometallic catalysis plays a crucial role in forming the aryl-aryl bonds characteristic of biphenyl-type cyclic diarylheptanoids like Porson, Myricanone, and Myricanol. The Ullmann reaction, traditionally involving copper catalysis, has been applied to the intramolecular coupling of aryl halides to form biaryl systems. Early syntheses of myricanone and (±)-myricanol utilized intramolecular reductive coupling catalyzed by tetrakis(triphenylphosphine)nickel(0) of bis-iodide precursors, albeit in relatively low yields rsc.org. The Ullmann reaction has also been employed in the cyclization of linear diarylheptanoids to produce cyclic diarylheptanoids, typically using copper oxide in pyridine (B92270) at elevated temperatures researchgate.netmdpi.com.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide, has emerged as a powerful tool for constructing biaryl linkages. This methodology has been successfully applied to the synthesis of cyclic diarylheptanoids. For instance, a new synthetic route to myricanol employed an intramolecular cross-coupling of an aryl boronic acid pinacol (B44631) ester and an aryl iodide to form the macrocycle nih.govresearchgate.netacs.org. This approach can provide access to the challenging macrocyclic structure found in these compounds researchgate.net. While enantioselective Suzuki-Miyaura couplings have been developed for linear diarylheptanoids, their application to the enantioselective synthesis of biphenyl (B1667301) heptanoids is an area of ongoing exploration mdpi.com.
Data Table 1 summarizes some organometallic coupling approaches used in the synthesis of cyclic diarylheptanoids.
| Reaction Type | Catalyst | Substrate Type | Product Examples | Yields Reported (approx.) | Citations |
| Reductive Coupling | Ni(0) (e.g., Ni(PPh₃)₄) | Bis-aryl iodides | Myricanone, (±)-Myricanol | Low (~7-10%) | rsc.orgunibas.it |
| Ullmann Reaction | CuO | Linear diarylheptanoids | Cyclic Diarylheptanoids | 38-52% (variable) | researchgate.netmdpi.com |
| Suzuki-Miyaura Coupling | Palladium catalyst, e.g., with boronic acid pinacol ester and aryl iodide | Linear diarylheptanoid precursors | Myricanol | Not specified for cyclization step in all cases, overall yield for Myricanol synthesis reported as 4.9% researchgate.net | mdpi.comnih.govresearchgate.netacs.org |
Data Table 1: Organometallic Coupling Reactions in Cyclic Diarylheptanoid Synthesis
Total Synthesis Approaches to Porson (if reported)
While the synthesis of related cyclic diarylheptanoids like Myricanone and Myricanol has been reported, detailed total synthesis approaches specifically and solely targeting Porson are less extensively documented in the immediately available search results compared to its isolation and structural characterization. Porson has been isolated from natural sources such as Myrica gale var. tomentosa and Myrica javanica researchgate.netjst.go.jp. A revised structure for Porson, proposed as 12-hydroxy-5-O-methylmyricanone, was determined based on spectroscopic and chemical evidence jst.go.jp. The focus in the literature often appears to be on the isolation, structural elucidation, and biological activities of Porson. While synthetic strategies for the core structure are relevant, a dedicated total synthesis route for Porson as the primary target was not prominently found in the initial search.
Preparation of Porson Analogues and Modified Structures
The study of diarylheptanoids often involves the preparation of analogues and modified structures to explore structure-activity relationships and potentially enhance biological properties.
Synthesis of 12-Dehydroporson
12-Dehydroporson is a related diarylheptanoid that has been isolated from natural sources like Myrica gale var. tomentosa and Casuarina equisetifolia jst.go.jpfrontiersin.orgnih.gov. Its structure has been determined through spectroscopic methods jst.go.jp. While its isolation and presence in plants are reported, specific synthetic routes for the preparation of 12-Dehydroporson were not detailed in the gathered information. Its identification as a metabolite suggests it may arise from enzymatic transformations of related compounds in biological systems frontiersin.orgnih.gov.
Access to Other Porson-related Diarylheptanoids (e.g., Myricanone, Myricanol derivatives)
Access to other Porson-related diarylheptanoids, such as Myricanone and Myricanol, is achieved through various synthetic approaches and isolation from natural sources. As discussed in Section 4.1, the total synthesis of Myricanone and Myricanol has been accomplished using strategies involving intramolecular cyclization via organometallic coupling reactions like Ullmann and Suzuki-Miyaura couplings rsc.orgmdpi.comnih.govresearchgate.netunibas.it.
Derivatization of isolated or synthesized diarylheptanoids is also a common practice. For example, transformation of myricanol has been reported to afford derivatives such as 5-prenylmyricanol and 5-benzylmyricanol researchgate.net. Myricanol derivatives have also been synthesized, including those with modified hydroxyl groups, such as methylation google.com. These modifications can lead to compounds with altered biological activities researchgate.netgoogle.com. The synthesis of myricanol derivatives using methyl iodide and sodium hydride has been described google.com.
The synthesis and derivatization of Myricanone and Myricanol serve as important examples for accessing compounds structurally related to Porson, providing methodologies that could potentially be adapted for the synthesis and modification of Porson itself.
Biosynthetic Pathways and Precursors of Porson
Proposed Biosynthetic Origins of Cyclic Diarylheptanoids
Diarylheptanoids, both acyclic and cyclic, are plant secondary metabolites characterized by a seven-carbon chain connecting two phenyl rings nih.govmdpi.com. They are typically derived from the phenylpropanoid pathway. The biosynthesis of diarylheptanoids is understood to involve the coupling of activated cinnamate (B1238496) units (derived from phenylalanine) with malonyl-CoA mdpi.comuni-regensburg.de. This process is catalyzed by type III polyketide synthases (PKSs) pnas.orgnih.gov.
Specifically for cyclic diarylheptanoids like Porson, which are meta,meta-bridged biphenyls, the proposed biosynthetic route often involves a linear diarylheptanoid precursor that undergoes an intramolecular cyclization reaction nih.govuni-regensburg.de. Studies on other cyclic diarylheptanoids, such as acerogenin A, suggest that two cinnamate units are coupled with a C1 unit derived from malonate (via acetyl-CoA) to form a linear 1,7-diphenylheptanoid, which is then cyclized nih.govmdpi.comuni-regensburg.de.
Key Enzymatic Steps Implicated in Porson's Putative Biosynthesis
The biosynthesis of diarylheptanoids involves enzymes from the phenylpropanoid pathway and specific polyketide synthases. Key enzymatic steps generally implicated in the formation of the diarylheptanoid scaffold include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid. researchgate.net
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid. researchgate.net
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid (or related hydroxycinnamic acids like ferulic acid) by converting it to its CoA ester. researchgate.net
Type III Polyketide Synthases (PKSs): These enzymes are crucial for assembling the diarylheptanoid skeleton. In the case of curcuminoid biosynthesis, diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS) work in tandem. DCS catalyzes the condensation of a starter molecule (e.g., feruloyl-CoA) with malonyl-CoA, and CURS catalyzes a decarboxylative condensation with a second starter molecule to form the diarylheptanoid scaffold pnas.orgacs.org. Other type III PKSs have been shown to catalyze the one-pot formation of diarylheptanoid scaffolds pnas.org.
For cyclic diarylheptanoids of the biphenyl (B1667301) type, the cyclization step from a linear precursor is thought to involve an oxidative phenolic coupling uni-regensburg.de. While the specific enzymes catalyzing the cyclization to form the biphenyl bridge in Porson are not explicitly detailed in the provided information, this step is a critical enzymatic or possibly non-enzymatic transformation following the formation of the linear heptanoid chain.
Isotopic Labeling and Precursor Incorporation Studies in Biosynthetic Elucidation
Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathways of diarylheptanoids. Feeding experiments with isotopically labeled precursors to plants have provided evidence for the incorporation of specific units into the diarylheptanoid structure nih.govuni-regensburg.de.
Studies on the biosynthesis of acerogenin A, a cyclic diarylheptanoid, utilized 14C-labeled phenylalanine, cinnamic acid, sodium acetate, and malonic acid. These experiments showed that two cinnamate units and a C1 unit from malonate were incorporated into acerogenin A, supporting a pathway involving a linear precursor nih.govuni-regensburg.de.
Similarly, investigations into the biosynthesis of myricanone (B154751) and myricanol (B191915), which are also biphenyl-type cyclic diarylheptanoids found in Myrica rubra, used 13C-labeled p-coumaric acid. The results were consistent with the involvement of two C6-C3 units (derived from p-coumaric acid) in the formation of the linear precursor uni-regensburg.de. Further studies with 3-(4-hydroxy)-propionic acid, a reduced form of p-coumaric acid, showed its preferential incorporation into myricanol, suggesting variations in the precise precursors or intermediates depending on the plant species uni-regensburg.de.
These isotopic labeling studies provide strong evidence for the phenylpropanoid origin of diarylheptanoids and the assembly of the C1-C7-C1 skeleton from C6-C3 units and malonate-derived carbons. While direct isotopic labeling studies specifically on Porson were not found in the provided search results, the established pathways for related cyclic diarylheptanoids strongly suggest a similar biosynthetic origin and mechanism involving linear diarylheptanoid precursors.
Mechanistic Investigations of Porson S Biological Activities in Vitro Models
In Vitro Anti-tubercular Efficacy against Mycobacterium tuberculosis H37Rv
Initial investigations into the biological activities of Porson have focused on its potential as an anti-tubercular agent. In vitro studies are crucial for determining the direct effect of a compound on the pathogen in a controlled environment.
Determination of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. The anti-tubercular activity of Porson and related diarylheptanoids was evaluated against the virulent laboratory strain Mycobacterium tuberculosis H37Rv.
Bioassay-guided fractionation of the roots of Myrica adenophora led to the isolation of Porson, which exhibited anti-tubercular activity with a MIC value of 40.0 μg/mL nih.govmedchemexpress.comscreenlib.com. This finding establishes Porson as a compound with moderate potential for inhibiting the growth of M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Diarylheptanoids against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| Porson | 40.0 | nih.govmedchemexpress.comscreenlib.com |
| 5-Deoxymyricanone | 25.8 | nih.govebi.ac.uk |
| 12-Hydroxymyricanone | 35.8 | nih.govscreenlib.com |
| Myricadenin A | 80.0 | encyclopedia.pub |
Exploration of Cellular and Molecular Targets of Porson's Activity in Microbial Systems
However, based on the available scientific literature, the specific cellular and molecular targets of Porson's anti-tubercular activity have not yet been identified. Further research, such as target-based screening, affinity chromatography, and genetic studies, is required to pinpoint the precise mechanism by which Porson exerts its inhibitory effects on M. tuberculosis.
Structure-Activity Relationship (SAR) Studies for Anti-tubercular Potency
Structure-Activity Relationship (SAR) studies are instrumental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity nih.govnih.govcabidigitallibrary.org. By comparing the structures and anti-tubercular potencies of related compounds, key functional groups and structural motifs responsible for activity can be identified.
Comparative Analysis with Other Diarylheptanoids (e.g., 5-Deoxymyricanone, 12-Hydroxymyricanone, Myricadenin A)
A comparative analysis of the anti-tubercular activity of Porson with other structurally related diarylheptanoids provides initial insights into the SAR of this class of compounds.
Porson , with a reported MIC of 40.0 μg/mL, serves as a benchmark for this comparison nih.govmedchemexpress.comscreenlib.com.
5-Deoxymyricanone exhibits a more potent anti-tubercular activity, with a MIC of 25.8 μg/mL nih.govebi.ac.uk. The structural difference between Porson and 5-Deoxymyricanone, which may account for this enhanced activity, lies in the substitution pattern on the biphenyl (B1667301) ring system.
12-Hydroxymyricanone shows a comparable, albeit slightly more potent, activity to Porson, with a MIC of 35.8 μg/mL nih.govscreenlib.com. The introduction of a hydroxyl group at the 12-position of the heptane (B126788) chain appears to have a modest impact on its anti-tubercular efficacy.
Myricadenin A has been reported to have an anti-tuberculosis MIC of 80.0 µg/mL, indicating a lower potency compared to Porson and the other mentioned diarylheptanoids encyclopedia.pub.
These preliminary comparisons suggest that the type and position of substituents on the diarylheptanoid scaffold play a significant role in modulating their anti-tubercular potency. Specifically, the presence and location of hydroxyl and methoxy (B1213986) groups on the aromatic rings and the heptane chain are likely key determinants of activity. Further detailed SAR studies, involving the synthesis and biological evaluation of a broader range of Porson analogs, are necessary to delineate the precise structural requirements for optimal anti-tubercular activity within this chemical class.
Advanced Analytical Methodologies for Porson Characterization
High-Resolution Spectrometry for Structural Confirmation
High-resolution spectrometry, particularly high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, plays a crucial role in the structural elucidation of complex natural products such as Porson. While specific detailed spectral data for Porson are not extensively detailed in readily available sources, the importance of these techniques in the characterization of diarylheptanoids, including the structural revision of Porson, is well-documented.
NMR spectroscopy is considered a fundamental method for natural products research, enabling the detailed determination of molecular structure, including the arrangement of atoms and their connectivity. The development of high-field NMR magnets has significantly increased sensitivity, making it possible to elucidate the structures of compounds available in small quantities, even from analytical HPLC eluates through hyphenated techniques like HPLC-SPE-NMR. An extensive NMR study was instrumental in revising a previous ¹³C assignment for myricanol (B191915), a related diarylheptanoid, and confirming its structure, which in turn contributed to the revised understanding of Porson's structure.
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of a compound. This technique, often coupled with chromatographic separation, helps confirm the molecular formula of isolated natural products. HRMS has been employed alongside NMR spectroscopy in the structural determination of various compounds isolated from plant sources, highlighting its importance in the characterization pipeline for natural products structurally related to Porson.
Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis
Chromatographic techniques are indispensable for the isolation, purification, and analysis of Porson from complex plant extracts. These methods allow for the separation of Porson from other co-occurring compounds, which is a critical first step before detailed spectroscopic analysis can be performed.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical method widely used to separate complex mixtures of natural products. Its application is vital for obtaining Porson in a pure form necessary for accurate structural characterization and biological activity testing. Preparative HPLC, sometimes utilizing chiral stationary phases, has been successfully applied in the separation of closely related macrocycles and enantiomers of diarylheptanoids, demonstrating its capability for isolating specific stereoisomers or structural analogs of Porson. The use of HPLC hyphenated with techniques like NMR (HPLC-SPE-NMR) further enhances its utility by directly linking separation with structural elucidation.
Chromatography is also routinely used for assessing the purity of isolated Porson samples and for quantitative analysis to determine the amount of Porson present in extracts or fractions. Different chromatographic modes and stationary phases can be employed depending on the specific properties of Porson and the matrix from which it is being isolated.
X-ray Crystallography in Structural Confirmation of Porson or its Derivatives
X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about atomic positions, bond lengths, bond angles, and absolute configuration. While direct reports of the X-ray crystal structure of Porson itself are not widely available in the searched literature, this technique has been crucial in confirming the structures and absolute configurations of related cyclic diarylheptanoids.
Future Directions in Porson Chemical and Biological Research
Further Elucidation of Undetermined Biosynthetic Pathways
The biosynthesis of natural products, including diarylheptanoids like Porson, is a complex process involving multiple enzymatic steps. While diarylheptanoids are known to be biosynthetic intermediates of phenylphenalenones, the detailed pathways for the formation of many specific diarylheptanoids, including Porson, remain to be fully elucidated. wikipedia.orgnih.gov Understanding the complete biosynthetic route to Porson is crucial for several reasons, including the potential for developing sustainable production methods through synthetic biology and identifying novel enzymes for biocatalysis.
Future research should focus on identifying the specific genes and enzymes involved in the biosynthesis of Porson in its natural sources, such as Morella and Myrica species. This could involve genomic and transcriptomic studies of these plants, coupled with enzyme assays and intermediate analysis. Techniques such as stable isotope labeling and advanced spectroscopic methods could be employed to trace the metabolic fate of known precursors, such as cinnamate (B1238496) and malonate, within the plant system. nih.gov
Elucidating these pathways could reveal novel enzymatic transformations and regulatory mechanisms unique to Porson biosynthesis. This knowledge would not only deepen our understanding of plant secondary metabolism but also provide the foundation for potential heterologous expression of the biosynthetic pathway in a suitable host organism for efficient and sustainable production of Porson.
Comprehensive Mechanistic Understanding of Anti-tubercular Action
Porson has demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. wikipedia.org However, a comprehensive understanding of its precise mechanism of action against this pathogen is still needed. Given the increasing challenge of drug-resistant tuberculosis, identifying and characterizing the molecular targets of novel anti-tubercular compounds like Porson is of paramount importance for rational drug design and development. ontosight.aialpcourchevel.comaithor.com
Future research should aim to identify the specific cellular targets of Porson within M. tuberculosis. This could involve a combination of approaches, including biochemical assays, genetic studies to identify resistant mutants, and "-omics" technologies such as proteomics and metabolomics to observe the cellular response of the bacterium to Porson treatment. aithor.comsysrevpharm.org Techniques like affinity chromatography coupled with mass spectrometry could be used to isolate and identify proteins that bind to Porson.
Detailed mechanistic studies are essential to determine how Porson disrupts essential cellular processes in M. tuberculosis, such as cell wall synthesis, protein synthesis, energy metabolism, or nucleic acid replication. sysrevpharm.org Understanding the exact binding site and the nature of the interaction between Porson and its target(s) at the molecular level could provide valuable insights for the development of more potent and selective Porson analogs. Furthermore, investigating potential synergistic effects of Porson with existing anti-tubercular drugs could lead to improved combination therapies. aithor.com
Development of Novel and Sustainable Synthetic Routes and Biotransformations
The increasing demand for natural products with therapeutic potential necessitates the development of efficient, sustainable, and scalable methods for their production. While isolation from natural sources is one approach, it can be limited by factors such as low natural abundance, geographical availability, and environmental impact. Therefore, developing novel synthetic routes and exploring biotransformation strategies for Porson are critical future research directions.
Traditional chemical synthesis of complex natural products like Porson can be challenging, often requiring multiple steps, harsh reagents, and generating significant waste. Future research should focus on developing more convergent, efficient, and environmentally friendly synthetic strategies. This could involve exploring novel catalytic methods, including organocatalysis, metal-catalyzed reactions, and flow chemistry techniques, to synthesize the complex cyclic diarylheptanoid core of Porson. aithor.comfishersci.atrsc.org
Biotransformation, utilizing enzymes or whole-cell biocatalysts, offers a powerful and sustainable alternative for the synthesis and modification of natural products. 36.112.18frontiersin.orgeuropa.euresearchgate.netresearchgate.netnih.gov Research could explore the use of isolated enzymes or engineered microorganisms to perform specific steps in the synthesis of Porson or to create novel Porson derivatives with potentially improved properties. Identifying and engineering enzymes involved in diarylheptanoid biosynthesis or related pathways could lead to efficient biocatalytic routes. nih.gov36.112.18 Furthermore, investigating the biotransformation of Porson by microbial or plant systems could yield new metabolites with altered or enhanced biological activities. researchgate.netscholarsresearchlibrary.com
Exploration of Additional Biological Targets in Non-clinical Models
Beyond its anti-tubercular activity, Porson, as a natural product, may possess other biological activities and interact with a variety of biological targets. Exploring these potential activities and targets in non-clinical models is an important direction for future research to fully assess the therapeutic potential of Porson. Non-clinical studies, utilizing in vitro assays and in vivo animal models, are essential for identifying and validating potential biological targets before any human trials. frontiersin.orgeuropa.eudaneshyari.compharmainfo.inijprt.orgfda.gov
Future research should employ high-throughput screening approaches to evaluate Porson against a diverse panel of biological targets and cellular pathways relevant to various diseases. This could include targets involved in inflammation, cancer, viral infections, or neurological disorders. daneshyari.comsysrevpharm.org In vitro studies using relevant cell lines and primary cells can provide initial insights into the cellular effects of Porson and help identify potential targets or pathways modulated by the compound. daneshyari.compharmainfo.in
Promising findings from in vitro studies can be further investigated in appropriate non-clinical in vivo models to assess the efficacy and safety of Porson in a more complex biological system. europa.eudaneshyari.compharmainfo.infda.govnih.gov These studies can help determine the pharmacokinetic and pharmacodynamic properties of Porson and provide crucial data on its potential therapeutic index. Exploring additional biological targets in non-clinical models can broaden the potential applications of Porson and contribute to the discovery of new therapeutic uses for this natural compound.
Q & A
Q. What ethical and safety considerations apply to handling Porson in biomedical research?
- Methodological Answer :
- Toxicity Screening : Conduct Ames tests and in vitro cytotoxicity assays before in vivo studies.
- Regulatory Compliance : Adhere to NIH/WHO guidelines for hazardous compound disposal.
- Ethical Review : Submit protocols to institutional review boards (IRBs) for studies involving animal/human tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
